1-Carbamoylpiperidine-3-carboxylic acid

Description

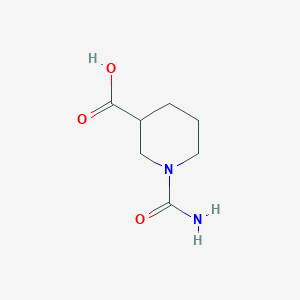

Structure

3D Structure

Properties

IUPAC Name |

1-carbamoylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c8-7(12)9-3-1-2-5(4-9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCXZDRNTOBHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585337 | |

| Record name | 1-Carbamoylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871478-82-9 | |

| Record name | 1-Carbamoylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-carbamoylpiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Carbamoylpiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 871478-82-9

Introduction

1-Carbamoylpiperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. The piperidine scaffold is a ubiquitous structural motif found in a wide array of pharmaceuticals and natural alkaloids, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold in drug design. The introduction of a carbamoyl group at the 1-position and a carboxylic acid at the 3-position presents a molecule with potential for diverse biological activities. This guide provides a comprehensive overview of the available technical data for this compound, alongside projected methodologies and potential areas of application based on related compounds.

Physicochemical Data

Quantitative data for this compound is not extensively available in public literature. The following table summarizes basic information and predicted properties.

| Property | Value | Source |

| CAS Number | 871478-82-9 | Chemical Abstracts Service |

| Molecular Formula | C₇H₁₂N₂O₃ | - |

| Molecular Weight | 172.18 g/mol | - |

| Predicted XlogP | -1.5 | PubChem |

| Predicted Hydrogen Bond Donor Count | 3 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The most direct approach would involve the N-carbamoylation of piperidine-3-carboxylic acid.

Proposed Synthetic Protocol: N-Carbamoylation of Piperidine-3-carboxylic Acid

This protocol is a generalized procedure and may require optimization.

Materials:

-

Piperidine-3-carboxylic acid (or its hydrochloride salt)

-

Sodium cyanate (NaOCN) or isocyanic acid source

-

Anhydrous, aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

-

Acid (e.g., HCl) for workup

-

Base (e.g., triethylamine) if starting from the hydrochloride salt

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for extraction and purification (e.g., ethyl acetate, water)

Procedure:

-

Preparation of the Starting Material: If using piperidine-3-carboxylic acid hydrochloride, dissolve it in the chosen anhydrous solvent and add an equimolar amount of a non-nucleophilic base like triethylamine to liberate the free amine. Stir at room temperature for 30 minutes.

-

Carbamoylation Reaction: To the solution of piperidine-3-carboxylic acid, add a slight excess (1.1 to 1.5 equivalents) of sodium cyanate. The reaction can be performed at room temperature or with gentle heating (40-60 °C) to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution with a dilute aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate any unreacted amine and facilitate the precipitation or extraction of the product.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization:

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the carbamoyl and carboxylic acid, N-H, and O-H).

-

Melting Point Analysis: To assess purity.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

For instance, piperidine derivatives are known to interact with G-protein coupled receptors (GPCRs), ion channels, and transporters. The presence of the carbamoyl and carboxylic acid functional groups in this compound suggests potential interactions with biological targets through hydrogen bonding and electrostatic interactions.

Based on the activities of structurally similar compounds, it is plausible that this molecule could be investigated for its role in neurological disorders, as an antimicrobial agent, or in metabolic diseases. A generalized potential signaling pathway that could be modulated by a piperidine-based compound is illustrated below. This is a hypothetical representation and would require experimental validation.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical modulation of a GPCR signaling pathway.

Conclusion

This compound represents an under-investigated molecule with potential for further exploration in drug discovery and development. While specific experimental data is currently scarce, its structural features suggest that it could possess interesting biological activities. The proposed synthetic route provides a starting point for its preparation, and the contextual information on related piperidine derivatives highlights promising avenues for future research. Further investigation is warranted to fully elucidate the chemical and biological properties of this compound.

In-depth Technical Guide: The Molecular Landscape of Piperidine-3-Carboxylic Acid Derivatives

Disclaimer: As of late 2025, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific experimental data for 1-Carbamoylpiperidine-3-carboxylic acid . There is no assigned CAS number, and detailed synthesis or characterization reports are not publicly available. This guide, therefore, provides an in-depth analysis of structurally related and well-characterized N-substituted piperidine-3-carboxylic acid derivatives to offer valuable insights for researchers, scientists, and drug development professionals working with this scaffold.

Introduction to N-Acylpiperidine-3-Carboxylic Acids

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Modification of the piperidine nitrogen, particularly through acylation, provides a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. N-acylpiperidine-3-carboxylic acids are a class of compounds that combine the conformational constraints of the piperidine ring with the functional handles of a carboxylic acid and a tertiary amide. These features make them attractive building blocks in drug discovery, enabling the exploration of diverse chemical space.

Physicochemical Properties of Key N-Acylpiperidine-3-Carboxylic Acid Analogs

To facilitate comparative analysis, the following table summarizes key quantitative data for several commercially available N-acylpiperidine-3-carboxylic acid derivatives that are structurally analogous to the target compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| (S)-1-Boc-piperidine-3-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 88495-54-9 | 165-169 |

| 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid | C₁₄H₁₇NO₄ | 263.29 | 78190-11-1 | Not Reported |

| 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid | C₂₁H₂₁NO₄ | 351.40 | 158922-07-7 | Not Reported |

General Synthetic Approaches

While a specific protocol for this compound is not available, the synthesis of N-acylpiperidine derivatives, including N-carbamoyl compounds, generally follows established chemical transformations. A common strategy involves the acylation of the piperidine nitrogen of a suitable precursor.

A plausible synthetic route to N-carbamoylpiperidine derivatives could involve the reaction of a piperidine-3-carboxylic acid ester with an isocyanate or by a multi-step process involving the formation of a carbamoyl chloride followed by reaction with the piperidine derivative. A generalized workflow for the N-acylation of piperidine-3-carboxylic acid is depicted below.

Caption: Generalized workflow for the synthesis of N-acylpiperidine-3-carboxylic acids.

Experimental Protocols for Characterization

The structural elucidation and confirmation of purity for N-acylpiperidine-3-carboxylic acids rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of these compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For a typical N-acylpiperidine-3-carboxylic acid, one would expect to observe:

-

Signals for the piperidine ring protons, often in the range of 1.5-4.0 ppm. The protons adjacent to the nitrogen and the carboxylic acid group will be shifted downfield.

-

Signals corresponding to the protons of the N-acyl group. For a carbamoyl group, NH₂ protons would likely appear as a broad singlet.

-

A signal for the carboxylic acid proton, which is typically a broad singlet at a downfield chemical shift (>10 ppm), although it can be exchangeable with deuterated solvents.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals include:

-

The carbonyl carbon of the carboxylic acid, typically resonating around 170-180 ppm.

-

The carbonyl carbon of the amide (carbamoyl) group, also in the downfield region, typically around 150-160 ppm.

-

Signals for the carbon atoms of the piperidine ring, generally found between 20-60 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for these polar molecules. One would expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, confirming the molecular weight.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid.

-

A strong absorption band around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.

-

A strong absorption band around 1630-1680 cm⁻¹ is indicative of the C=O stretch of the amide (carbamoyl) group.

-

N-H stretching vibrations of the carbamoyl group would be expected in the region of 3200-3400 cm⁻¹.

Logical Relationships in Drug Development

The rationale for synthesizing and evaluating compounds like this compound in a drug discovery context often follows a logical progression from initial hit identification to lead optimization.

Caption: Logical workflow in a typical drug discovery program involving piperidine analogs.

Conclusion

While specific data for this compound remains elusive, the rich chemistry and pharmacology of related N-acylpiperidine-3-carboxylic acids provide a strong foundation for future research. The synthetic strategies and characterization methods outlined in this guide are directly applicable to the eventual synthesis and study of this and other novel piperidine derivatives. The continued exploration of this chemical space is likely to yield new molecular entities with valuable therapeutic potential.

An In-depth Technical Guide to the Synthesis Precursors of 1-Carbamoylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for obtaining 1-Carbamoylpiperidine-3-carboxylic acid. This compound, a derivative of nipecotic acid, is of interest in medicinal chemistry and drug development. This document outlines the primary synthetic routes, details the necessary precursors, provides experimental protocols for key transformations, and presents quantitative data in a structured format for ease of comparison. The logical flow of the synthetic pathways is illustrated using process diagrams.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a carbamoyl group and a carboxylic acid moiety at the 3-position. Its core structure is derived from nipecotic acid (piperidine-3-carboxylic acid), a known GABA reuptake inhibitor. The addition of the carbamoyl group modifies the polarity and hydrogen bonding potential of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Understanding the synthesis of this compound is crucial for researchers exploring its potential therapeutic applications.

Primary Synthesis Precursors

The synthesis of this compound logically commences from precursors that provide the piperidine-3-carboxylic acid scaffold. The primary precursors identified through a review of synthetic methodologies are:

-

Pyridine-3-carboxylic acid (Nicotinic acid): A readily available and cost-effective starting material that can be hydrogenated to yield the piperidine ring.

-

Nipecotic acid (Piperidine-3-carboxylic acid): The direct precursor to the target molecule. It can be synthesized from nicotinic acid or other precursors.

-

Ethyl nipecotate (Ethyl piperidine-3-carboxylate): An ester derivative of nipecotic acid, often used to protect the carboxylic acid functionality during reactions involving the piperidine nitrogen.

-

3-Piperidine formamide: Can be hydrolyzed to nipecotic acid, as demonstrated in some patent literature, particularly for chiral synthesis.

The selection of the starting precursor often depends on the desired scale of the synthesis, cost considerations, and the specific synthetic route being employed.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through a multi-step process that involves the formation of the piperidine ring (if not starting with a pre-formed ring), protection of the carboxylic acid, N-carbamoylation of the piperidine nitrogen, and subsequent deprotection of the carboxylic acid.

Synthesis of the Piperidine-3-Carboxylic Acid Scaffold

The foundational piperidine-3-carboxylic acid core can be synthesized via the hydrogenation of pyridine-3-carboxylic acid.

Experimental Protocol: Hydrogenation of Pyridine-3-carboxylic Acid

-

Materials: Pyridine-3-carboxylic acid, Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%), water, and a hydrogen source.

-

Procedure:

-

Pyridine-3-carboxylic acid, water, and the Pd/C catalyst are charged into a hydrogenation reactor. A typical weight ratio is 1:5-8:0.01-0.05 (substrate:water:catalyst).[1]

-

The reactor is purged with an inert gas (e.g., nitrogen) to remove air.

-

Hydrogen gas is introduced into the reactor, and the mixture is hydrogenated for 3-4 hours under controlled temperature and pressure.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

Approximately 50% of the water is removed by distillation under reduced pressure.

-

The solution is cooled to around 30 °C, and methanol is added to precipitate the nipecotic acid.

-

The mixture is further cooled to 0 °C, and the resulting solid is collected by centrifugation to yield piperidine-3-carboxylic acid.[1]

-

Esterification of Nipecotic Acid

To prevent unwanted side reactions with the carboxylic acid group during the N-carbamoylation step, it is advantageous to first protect it as an ester, for example, an ethyl ester (ethyl nipecotate).

Experimental Protocol: Fischer Esterification of Nipecotic Acid

-

Materials: Nipecotic acid, ethanol, and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).

-

Procedure:

-

Nipecotic acid is dissolved in an excess of ethanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is heated under reflux for several hours.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion.

-

The excess ethanol is removed by distillation.

-

The remaining mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield ethyl nipecotate.

-

N-Carbamoylation of Ethyl Nipecotate

The key step in the synthesis is the introduction of the carbamoyl group onto the piperidine nitrogen. This can be achieved through several methods, with the reaction with an isocyanate being a common approach.

Experimental Protocol: Reaction with Trimethylsilyl Isocyanate

-

Materials: Ethyl nipecotate, trimethylsilyl isocyanate (TMS-NCO), and an aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

Ethyl nipecotate is dissolved in anhydrous dichloromethane under an inert atmosphere.

-

Trimethylsilyl isocyanate is added to the solution.

-

The reaction mixture is stirred at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with methanol.

-

The solvent is removed under reduced pressure.

-

The crude product, ethyl 1-carbamoylpiperidine-3-carboxylate, is purified by column chromatography.

-

Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid group by hydrolyzing the ethyl ester. This is typically achieved under basic conditions to avoid potential side reactions with the carbamoyl group.

Experimental Protocol: Basic Hydrolysis of Ethyl 1-Carbamoylpiperidine-3-carboxylate

-

Materials: Ethyl 1-carbamoylpiperidine-3-carboxylate, a base (e.g., sodium hydroxide or lithium hydroxide), water, and an alcohol co-solvent (e.g., methanol or ethanol).

-

Procedure:

-

Ethyl 1-carbamoylpiperidine-3-carboxylate is dissolved in a mixture of water and methanol.

-

An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature or gently heated.

-

The reaction is monitored until the ester is fully consumed.

-

The reaction mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[1][2][3][4]

-

Quantitative Data Summary

| Reaction Step | Precursor | Product | Typical Reagents | Typical Yield (%) |

| Hydrogenation | Pyridine-3-carboxylic acid | Piperidine-3-carboxylic acid | H₂, Pd/C | High |

| Esterification | Piperidine-3-carboxylic acid | Ethyl piperidine-3-carboxylate | Ethanol, H₂SO₄ | 80-95 |

| N-Carbamoylation | Ethyl piperidine-3-carboxylate | Ethyl 1-carbamoylpiperidine-3-carboxylate | Trimethylsilyl isocyanate | 70-90 |

| Hydrolysis | Ethyl 1-carbamoylpiperidine-3-carboxylate | This compound | NaOH, then HCl | 85-95 |

Logical Workflow and Process Diagrams

The overall synthetic strategy can be visualized as a linear sequence of reactions.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic reactions. The key precursors are readily available, with piperidine-3-carboxylic acid and its ethyl ester being the most direct starting points. The synthetic strategy hinges on the protection of the carboxylic acid group, followed by N-carbamoylation and subsequent deprotection. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize this compound and explore its potential applications. Further optimization of reaction conditions will be necessary to achieve high overall yields on a larger scale.

References

The Genesis and Evolution of Piperidine Carboxamides: A Technical Guide for Drug Development

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Applications of a Versatile Scaffold in Modern Medicinal Chemistry

Introduction

The piperidine ring, a ubiquitous six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined spatial orientations have made it a privileged scaffold in the design of a vast array of therapeutic agents. The introduction of a carboxamide functional group to this ring system gives rise to piperidine carboxamides, a class of compounds that has demonstrated remarkable versatility and efficacy across a wide range of biological targets. This technical guide provides a comprehensive overview of the discovery and history of piperidine carboxamides, their evolving synthetic methodologies, and their significant impact on modern drug development.

A Historical Perspective: From Simple Amides to Potent Therapeutics

The history of piperidine carboxamides is intrinsically linked to the broader exploration of piperidine chemistry. While piperidine itself was first isolated in 1850, the systematic investigation of its carboxamide derivatives began to gain momentum in the mid-20th century. Early research focused on the synthesis and characterization of the fundamental building blocks: piperidine-3-carboxamide (nipecotamide) and piperidine-4-carboxamide (isonipecotamide).

A significant turning point in the history of these compounds came with the exploration of their neurological effects. In the 1970s, research into gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, identified nipecotic acid (piperidine-3-carboxylic acid) as a potent inhibitor of GABA uptake.[1] This discovery spurred the synthesis and evaluation of its amide derivative, nipecotamide, and related compounds as potential agents for treating neurological disorders such as epilepsy.[2]

The development of isonipecotamide derivatives also has a rich history, with a 1965 patent disclosing a series of N-substituted isonipecotamides with a range of pharmacological activities.[3] These early explorations laid the groundwork for the extensive drug discovery efforts that would follow, establishing piperidine carboxamides as a versatile and fruitful area of research.

The following diagram illustrates the historical progression from the discovery of the core piperidine structure to the development of complex piperidine carboxamide-based drugs.

References

- 1. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3320246A - Derivatives of isonipecotamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Carbamoylpiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-Carbamoylpiperidine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted properties from computational models and experimental data for its parent compound, piperidine-3-carboxylic acid (nipecotic acid), to offer a thorough profile. Detailed experimental protocols for determining key physicochemical parameters are also included to aid researchers in their laboratory work. Furthermore, this guide illustrates the critical relationships between these properties and the drug development process through conceptual diagrams.

Introduction

This compound, a derivative of piperidine-3-carboxylic acid (nipecotic acid), is a molecule of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide serves as a resource for researchers by consolidating essential data and methodologies related to this compound and its structural class.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₂N₂O₃ |

| Molecular Weight | 172.18 g/mol |

| Canonical SMILES | C1CC(CN(C1)C(=O)N)C(=O)O |

| CAS Number | Not assigned |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound, generated using computational models. These values provide valuable estimates in the absence of experimental data.

| Property | Predicted Value | Prediction Tool |

| pKa (acidic) | 3.9 (Carboxylic Acid) | ChemAxon |

| pKa (basic) | -2.5 (Amide Nitrogen) | ChemAxon |

| logP | -0.8 | SwissADME |

| Water Solubility | 1.5 x 10⁵ mg/L (Highly Soluble) | SwissADME |

| Topological Polar Surface Area (TPSA) | 87.9 Ų | SwissADME |

| Hydrogen Bond Donors | 2 | SwissADME |

| Hydrogen Bond Acceptors | 4 | SwissADME |

| Rotatable Bonds | 2 | SwissADME |

Experimental Physicochemical Properties of Piperidine-3-carboxylic Acid (Nipecotic Acid)

To provide a comparative baseline, the experimental physicochemical properties of the parent compound, piperidine-3-carboxylic acid (CAS No: 498-95-3), are presented below.

| Property | Experimental Value | Reference |

| Melting Point | 261 °C (decomposes) | [1] |

| Boiling Point | 265.8 °C at 760 mmHg | [2] |

| pKa | 3.88 (predicted) | [2] |

| Water Solubility | 50 mg/mL | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample to a fine powder.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.[1][3][4][5]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[6][7][8][9]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility.

-

Place the solution in a beaker with a magnetic stir bar and position the pH electrode and the tip of the burette in the solution.

-

Begin stirring the solution at a constant rate.

-

Titrate the solution with the standardized strong base (for an acidic compound) or strong acid (for a basic compound) by adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before the next addition.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the titration curve. For a monoprotic acid, the pH at the half-equivalence point is equal to the pKa.[6][7][8][9]

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design. The shake-flask method is the traditional and most reliable method for its determination.[8][10][11][12]

Apparatus:

-

Separatory funnels or screw-cap tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

Procedure:

-

Prepare pre-saturated solvents by mixing n-octanol and water (or buffer) and allowing the phases to separate.

-

Prepare a stock solution of the compound in the aqueous phase.

-

Add a known volume of the stock solution and a known volume of the pre-saturated n-octanol to a separatory funnel or tube.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[8][10][11][12]

Determination of Equilibrium Solubility

Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[13][14][15]

Apparatus:

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

HPLC or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH).

-

Seal the vials and place them in a shaker within a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After the incubation period, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC.

-

The measured concentration represents the equilibrium solubility of the compound under the specified conditions.[13][14][15]

Mandatory Visualizations

Relationship Between Physicochemical Properties and Drug Development

The following diagram illustrates the interconnectedness of key physicochemical properties and their influence on the various stages of drug discovery and development.

Caption: Physicochemical properties' impact on drug development.

Experimental Workflow for logP Determination by Shake-Flask Method

This diagram outlines the sequential steps involved in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

References

- 1. Solubility prediction [cdb.ics.uci.edu]

- 2. On-line Software [vcclab.org]

- 3. acdlabs.com [acdlabs.com]

- 4. xisdxjxsu.asia [xisdxjxsu.asia]

- 5. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemaxon.com [chemaxon.com]

- 8. chemaxon.com [chemaxon.com]

- 9. chemaxon.com [chemaxon.com]

- 10. SwissADME [swissadme.ch]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Property calculator [mcule.com]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to the Solubility Profile of 1-Carbamoylpiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The table below summarizes the estimated properties for 1-Carbamoylpiperidine-3-carboxylic acid, derived from data on similar molecules. These values are crucial for predicting its behavior in various solvent systems.

| Property | Estimated Value/Characteristic | Rationale/Analogous Compound Data |

| Molecular Formula | C₇H₁₂N₂O₃ | - |

| Molecular Weight | 172.18 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on piperidine-3-carboxylic acid and its derivatives.[1][2] |

| Melting Point (°C) | ~180 - 200 | Piperidine-3-carboxylic acid has a melting point of ~195°C.[1] N-substituted derivatives often have slightly lower or higher melting points. |

| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid moiety is expected to have a pKa in this range, typical for aliphatic carboxylic acids. |

| pKa (basic) | ~8.5 - 9.5 | The piperidine nitrogen is a secondary amine, and its conjugate acid is expected to have a pKa in this range. |

| LogP | < 1.0 | The presence of the polar carbamoyl and carboxylic acid groups suggests low lipophilicity and a preference for aqueous environments. |

Predicted Solubility Profile

The solubility of this compound is expected to be significantly influenced by pH due to its amphoteric nature, containing both an acidic carboxylic acid group and a basic piperidine nitrogen. Its solubility in water is anticipated to be moderate and highly dependent on the pH of the medium.[1] It is likely to be more soluble in polar organic solvents.[1] The following table presents a hypothetical solubility profile to serve as a baseline for experimental investigation.

| Solvent | Temperature (°C) | Predicted Solubility (mg/mL) | Comments |

| Water (pH 7.0) | 25 | 10 - 50 | Moderate solubility expected at neutral pH. |

| Water (pH 2.0) | 25 | > 100 | Increased solubility due to the protonation of the piperidine nitrogen. |

| Water (pH 9.0) | 25 | > 100 | Increased solubility due to the deprotonation of the carboxylic acid. |

| Ethanol | 25 | 50 - 150 | Good solubility is expected in polar protic solvents. |

| Methanol | 25 | > 150 | High solubility is anticipated. |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | Very high solubility is expected. |

| Acetone | 25 | 1 - 10 | Lower solubility in less polar solvents. |

| Hexane | 25 | < 0.1 | Expected to be practically insoluble in non-polar solvents. |

Experimental Protocols

To ascertain the precise solubility profile of this compound, the following established experimental methodologies are recommended.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3][4]

Materials:

-

This compound

-

Selected solvents (e.g., purified water at various pH values, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][6]

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Potentiometric titration is a precise method for determining the pKa values of ionizable groups.[7][8][9]

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)

-

Potassium chloride (for maintaining ionic strength)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of purified water containing a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[7][8]

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

For the determination of the acidic pKa, titrate the solution with a standardized NaOH solution, adding small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

To determine the basic pKa, start with a fresh solution of the compound and titrate with a standardized HCl solution, following the same procedure.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the point of the steepest slope).

Visualizations

Caption: Workflow for the shake-flask solubility determination method.

Caption: Key factors influencing the solubility of the target compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data regarding the melting point of 1-Carbamoylpiperidine-3-carboxylic acid and its structurally related analogs. Due to the limited availability of direct experimental data for the target compound, this paper serves to consolidate information on closely related molecules to inform research and development activities.

Introduction to this compound

This compound, also known as 1-(aminocarbonyl)-3-piperidinecarboxylic acid, is a derivative of piperidine-3-carboxylic acid (nipecotic acid). The core structure, a piperidine ring with a carboxylic acid at the 3-position, is a common scaffold in medicinal chemistry. The addition of a carbamoyl group at the 1-position modifies the molecule's physicochemical properties, including its melting point, solubility, and hydrogen bonding capacity. Understanding these properties is crucial for its handling, formulation, and potential application in drug design and development.

Melting Point Data of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| This compound | 871478-82-9 | C₇H₁₂N₂O₃ | Not Found |

| 1-Boc-piperidine-3-carboxylic acid | 84358-12-3 | C₁₁H₁₉NO₄ | 159 - 162 |

| (S)-1-Boc-piperidine-3-carboxylic acid | 88495-54-9 | C₁₁H₁₉NO₄ | 165 - 169 |

| Piperidine-3-carboxylic acid | 498-95-3 | C₆H₁₁NO₂ | 195 |

| (R)-(-)-3-Piperidinecarboxylic acid | 25137-00-2 | C₆H₁₁NO₂ | 251 - 255 |

Table 1: Melting Points of this compound and Structurally Related Analogs.[2][3][4][5][6]

The data indicates that the substituent on the piperidine nitrogen significantly influences the melting point. The presence of a Boc (tert-butoxycarbonyl) group, which is a common protecting group in organic synthesis, results in a lower melting point compared to the parent piperidine-3-carboxylic acid. The stereochemistry at the 3-position also appears to affect the melting point, as seen in the difference between the racemic and enantiopure forms of the parent acid.

Experimental Protocol for Melting Point Determination

While a specific experimental protocol for determining the melting point of this compound was not found, a general and widely accepted methodology is provided below. This protocol is standard for most crystalline organic compounds and would be suitable for the target molecule.

Objective: To determine the melting point range of a solid crystalline organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample is dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Calibration:

-

If using a non-digital apparatus, ensure the thermometer is calibrated against known standards.

-

-

Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

-

-

Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.

-

Logical Relationships and Structural Comparison

To visually represent the structural relationships between this compound and the analogs for which melting point data is available, the following diagram is provided. This illustrates how modifications to the core piperidine-3-carboxylic acid structure influence its identity and, consequently, its physical properties.

Figure 1: Structural relationships of this compound and its analogs.

Conclusion

While the precise melting point of this compound remains to be experimentally determined and reported, analysis of structurally related compounds provides valuable context. The melting point is expected to be influenced by the presence of the carbamoyl group, which can participate in hydrogen bonding and affect the crystal lattice energy. The provided general experimental protocol for melting point determination offers a standardized method for researchers to ascertain this key physicochemical parameter. Further experimental investigation is warranted to establish a definitive melting point for this compound.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 1-Boc-3-piperidinecarboxylic acid - Safety Data Sheet [chemicalbook.com]

- 3. 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid 98 84358-12-3 [sigmaaldrich.com]

- 4. Boc-(S)-3-甲酸哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Theoretical pKa Determination of 1-Carbamoylpiperidine-3-carboxylic acid: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive theoretical guide for researchers, scientists, and drug development professionals on determining the acid dissociation constant (pKa) of 1-Carbamoylpiperidine-3-carboxylic acid. The pKa value is a critical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2][3] Accurate pKa prediction is therefore essential for optimizing drug candidates.

Given the absence of readily available experimental data for this compound, this guide focuses on established in silico methodologies for its prediction.

Introduction to this compound

This compound is a piperidine derivative containing a carboxylic acid functional group. The primary ionizable center in an aqueous solution is the carboxylic acid proton, which can dissociate to form a carboxylate anion. The carbamoyl group is generally considered a very weak acid and is not expected to ionize under physiological conditions. Understanding the pKa of the carboxylic acid is crucial for predicting the molecule's charge state at a given pH, which in turn governs its interactions with biological targets and membranes.

Theoretical Approaches to pKa Prediction

The computational prediction of pKa values for small molecules can be broadly categorized into two main approaches: empirical methods and quantum mechanical (QM) methods.[4]

-

Empirical Methods: These methods, such as those based on quantitative structure-property relationships (QSPR), utilize mathematical models derived from experimental pKa data of structurally similar compounds.[4] While computationally efficient, their accuracy is highly dependent on the availability of relevant data in the training set.[4]

-

Quantum Mechanical (QM) Methods: QM-based approaches calculate the pKa from first principles by computing the Gibbs free energy of the dissociation reaction.[4] These methods, often employing Density Functional Theory (DFT), are more versatile and can be applied to novel structures for which no experimental data exists.[5] Hybrid approaches that combine QM calculations with machine learning are also gaining prominence, offering a balance of accuracy and computational cost.[3]

Several commercial and academic software packages are available that implement these methodologies, including Schrödinger's Epik and Macro-pKa, ACD/pKa, MoKa, and the web-based server MolGpKa.[6][7][8][9][10]

Data Presentation: Comparative Accuracy of pKa Prediction Methods

As no specific experimental pKa value for this compound is publicly available, the following table summarizes the typical accuracy of various computational methods based on literature reports for diverse sets of organic molecules. This provides a benchmark for the expected reliability of a theoretical prediction for the target molecule.

| Prediction Method Type | Typical Root-Mean-Square Error (RMSE) in pKa units | Key Features |

| Empirical (e.g., QSPR) | 0.5 - 1.5 | Fast computation; accuracy depends on training set diversity.[4] |

| Quantum Mechanical (DFT-based) | 0.5 - 1.0 | High accuracy and applicability to novel structures; computationally intensive.[3][5] |

| Hybrid QM/Machine Learning | 0.4 - 1.0 | Balances accuracy and speed; performance relies on the underlying model and training data.[3][7] |

| Commercial Software (e.g., MoKa) | ~0.4 - 0.7 | Utilizes large proprietary databases and refined algorithms for broad applicability.[6] |

Experimental Protocol: A Proposed Theoretical Workflow for pKa Prediction

This section details a robust, QM-based protocol for predicting the pKa of the carboxylic acid moiety of this compound. This workflow is based on the thermodynamic cycle for the proton exchange reaction in solution.[4]

Objective: To calculate the Gibbs free energy of dissociation for this compound in an aqueous solution and thereby determine its theoretical pKa.

Methodology: Density Functional Theory (DFT) with a continuum solvation model.

Steps:

-

Conformational Search:

-

Perform a thorough conformational search for both the neutral (protonated) and anionic (deprotonated) forms of this compound in the gas phase.

-

Utilize a molecular mechanics force field (e.g., MMFF94) for an initial broad search, followed by geometry optimization of the lowest energy conformers using a semi-empirical or a computationally inexpensive DFT method (e.g., B3LYP/6-31G(d)).[11]

-

-

Gas-Phase Geometry Optimization and Frequency Calculation:

-

For the lowest energy conformer of both the neutral and anionic species, perform a full geometry optimization and frequency calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p)).

-

The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the thermal corrections to the Gibbs free energy.

-

-

Aqueous-Phase Single-Point Energy Calculation:

-

Using the gas-phase optimized geometries, perform single-point energy calculations for both species in a simulated aqueous environment.

-

Employ a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), to account for the bulk solvent effects.[12] This step is crucial for obtaining an accurate free energy of solvation.[5]

-

-

pKa Calculation:

-

Calculate the Gibbs free energy change of the dissociation reaction in the aqueous phase (ΔG°aq) using the computed energies.

-

The pKa is then calculated using the following equation: pKa = ΔG°aq / (2.303 * RT) where R is the ideal gas constant and T is the temperature in Kelvin.

-

Alternatively, a linear regression approach can be employed by calculating the same properties for a set of known carboxylic acids and correlating the calculated free energies with their experimental pKa values to derive a predictive equation.[12][13]

-

Visualization of the Theoretical Workflow

The following diagram illustrates the key steps in the proposed theoretical workflow for predicting the pKa of this compound.

Caption: Workflow for the theoretical pKa prediction of this compound.

References

- 1. mrupp.info [mrupp.info]

- 2. Predicting the pKa of small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. optibrium.com [optibrium.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 6. MoKa - pKa modelling [moldiscovery.com]

- 7. schrodinger.com [schrodinger.com]

- 8. schrodinger.com [schrodinger.com]

- 9. MolGpKa [xundrug.cn]

- 10. acdlabs.com [acdlabs.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

The Carbamoylpiperidine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamoylpiperidine moiety, a heterocyclic scaffold featuring a piperidine ring substituted with a carboxamide group, has emerged as a cornerstone in contemporary medicinal chemistry. Its prevalence in a diverse array of clinically successful and investigational drugs underscores its significance as a privileged structure. This technical guide delves into the biological importance of the carbamoylpiperidine core, presenting key quantitative data, detailed experimental methodologies, and visual representations of its role in modulating critical signaling pathways. The inherent conformational rigidity of the piperidine ring, coupled with the hydrogen bonding capabilities of the carbamoyl group, allows for high-affinity and selective interactions with a wide range of biological targets.

A Versatile Pharmacophore Across Therapeutic Areas

The carbamoylpiperidine scaffold is a key constituent in drugs targeting a spectrum of diseases, from cardiovascular disorders to cancer and neurodegenerative diseases. Its utility is highlighted by its presence in blockbuster anticoagulants and its role in modulating hormone receptors and inflammatory pathways.

Anticoagulation: Direct Factor Xa Inhibition

A prominent application of the carbamoylpiperidine moiety is in the design of direct oral anticoagulants (DOACs) that target Factor Xa (FXa), a critical enzyme in the coagulation cascade. By inhibiting FXa, these drugs prevent the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.[1][2][3][4]

Apixaban (Eliquis®) , a highly selective, reversible, and direct inhibitor of FXa, features a central pyrazole scaffold linked to a 4-methoxyphenyl group and a piperidinone ring which can be considered a derivative of the carbamoylpiperidine core.[5] Its high affinity for the active site of FXa (Ki = 0.08 nM) allows for effective prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation.[5]

Rivaroxaban (Xarelto®) and Edoxaban (Savaysa®) are other leading FXa inhibitors that, while not containing a classic carbamoylpiperidine, utilize a related morpholinone or a thiazole-carboxamide attached to a piperidine-like structure to achieve potent and selective inhibition of FXa.[6][7][8][9] The structure-activity relationship (SAR) of these compounds highlights the importance of the heterocyclic core in orienting the molecule within the S1 and S4 pockets of the FXa active site.

Hormone Modulation and Anti-inflammatory Effects: Bazedoxifene

Bazedoxifene , a third-generation selective estrogen receptor modulator (SERM), incorporates a related azepane ring system. It is used in combination with conjugated estrogens for the treatment of menopausal symptoms and prevention of postmenopausal osteoporosis.[9][10][11] Bazedoxifene exhibits a dual mechanism of action. As a SERM, it displays tissue-selective estrogen receptor agonism and antagonism. It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity.[8]

Beyond its SERM activity, bazedoxifene has been identified as a novel inhibitor of the IL-6/GP130 signaling pathway.[12] This pathway is implicated in various inflammatory diseases and cancers. Bazedoxifene disrupts the interaction between IL-6 and its receptor subunit GP130, thereby inhibiting downstream STAT3 signaling.[12]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for representative drugs and compounds containing the carbamoylpiperidine or a related moiety, showcasing their potency and selectivity across different biological targets.

| Compound/Drug | Target | Assay Type | IC50 | Ki | Reference(s) |

| Bazedoxifene | Estrogen Receptor α (ERα) | Radioligand Binding | 23 nM | - | [8] |

| Bazedoxifene | Estrogen Receptor β (ERβ) | Radioligand Binding | 99 nM | - | [8] |

| Apixaban | Factor Xa | Enzyme Inhibition | - | 0.08 nM | [5] |

Signaling Pathways and Mechanisms of Action

The biological effects of carbamoylpiperidine-containing molecules are intrinsically linked to their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Experimental Protocols

Synthesis of Carbamoylpiperidine Derivatives

The synthesis of carbamoylpiperidine derivatives often starts from commercially available piperidine-4-carboxamide or its protected analogues. The following is a general procedure for the N-acylation of piperidine-4-carboxamide.

General Procedure for N-Acylation of Piperidine-4-carboxamide:

-

To a solution of piperidine-4-carboxamide (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl-piperidine-4-carboxamide.[13]

Synthesis of Apixaban Intermediate 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one:

-

To a 500L reactor, add 25L of water and 25L of methanol.

-

Add 2.5 kg of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one and 250 g of Raney cobalt under stirring.

-

Heat the mixture to 40-50 °C.

-

Slowly add 2.0 kg of hydrazine hydrate (80% content).

-

Maintain the temperature at 60-70 °C and react for 3 hours.

-

After the reaction is complete, filter with diatomaceous earth.

-

Concentrate the solvent to remove it, and add methyl tert-butyl ether (MTBE) to the filter cake.

-

This yields 2.20 kg of a white solid with a purity of 99.8%.[2][14]

Biological Assays

Radioligand Binding Assay for GPCRs (General Protocol): This assay measures the affinity of a compound for a G protein-coupled receptor.[3][15][16]

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [3H]-ligand), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter traps the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Detection: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay (General Protocol): This assay determines the ability of a compound to inhibit the activity of a specific kinase.[1][4][5][17]

-

Assay Components: In a microplate well, combine the purified kinase, a specific substrate for the kinase, and varying concentrations of the test compound in a kinase assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).

-

Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP. This can be done using various methods, such as filter binding assays (where the phosphorylated substrate binds to a filter) or by SDS-PAGE and autoradiography.

-

Data Analysis: Quantify the amount of phosphorylated substrate and calculate the percentage of kinase inhibition at each concentration of the test compound. Determine the IC50 value.

Anti-Factor Xa Chromogenic Assay (for Apixaban): This assay measures the activity of Factor Xa inhibitors.[18][19][20][21][22]

-

Sample Preparation: Obtain platelet-poor plasma from a blood sample.

-

Assay Principle: The assay is based on the ability of the inhibitor in the plasma to inhibit a known amount of added Factor Xa. The residual Factor Xa activity is then measured by its ability to cleave a chromogenic substrate, which releases a colored compound.

-

Procedure: a. Incubate the patient plasma with a known amount of Factor Xa. b. Add a chromogenic substrate that is specific for Factor Xa. c. Measure the rate of color development using a spectrophotometer.

-

Quantification: The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the plasma. A standard curve is generated using known concentrations of the drug to determine the concentration in the patient sample.

Conclusion

The carbamoylpiperidine moiety is a testament to the power of privileged structures in drug design. Its conformational pre-organization and hydrogen bonding capabilities provide a robust platform for developing potent and selective ligands for a multitude of biological targets. The successful clinical translation of drugs containing this scaffold, particularly in the fields of anticoagulation and hormone-related therapies, validates its importance. As our understanding of disease biology deepens, the versatility of the carbamoylpiperidine core will undoubtedly continue to be leveraged by medicinal chemists to create the next generation of innovative therapeutics. This guide provides a foundational understanding of its biological significance and the experimental approaches used to characterize its derivatives, serving as a valuable resource for researchers in the field.

References

- 1. In vitro protein kinase assay [bio-protocol.org]

- 2. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]

- 5. In vitro kinase assay [protocols.io]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS 1267610-26-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Bazedoxifene: a novel selective estrogen receptor modulator for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bazedoxifene: bazedoxifene acetate, TSE 424, TSE-424, WAY 140424 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone synthesis - chemicalbook [chemicalbook.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Xa Assays [practical-haemostasis.com]

- 19. Apixaban Assay (Anti Xa) [healthcare.uiowa.edu]

- 20. hematology.testcatalog.org [hematology.testcatalog.org]

- 21. Utilization of anti–factor Xa levels to guide reversal of oral factor Xa inhibitors in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bhm.scholasticahq.com [bhm.scholasticahq.com]

Unlocking the Therapeutic Potential of 1-Carbamoylpiperidine-3-carboxylic acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the potential research applications of 1-Carbamoylpiperidine-3-carboxylic acid. While direct research on this specific molecule is limited, its structural similarity to a range of biologically active piperidine-3-carboxamide derivatives suggests a rich landscape for therapeutic discovery. This document outlines potential research avenues, provides detailed experimental protocols for investigation, and summarizes key quantitative data from analogous compounds to guide future studies.

Introduction: The Piperidine-3-Carboxamide Scaffold

The piperidine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules. Its derivatives, particularly at the 3-position with a carboxamide functionality, have demonstrated a remarkable diversity of pharmacological activities. The introduction of a carbamoyl group at the 1-position of the piperidine ring, as in this compound, presents a unique modification that warrants exploration for its potential to modulate biological targets and offer novel therapeutic interventions.

Potential Research Areas

Based on the established biological activities of structurally related piperidine-3-carboxamide derivatives, the following research areas are proposed for this compound and its analogues:

Antimicrobial Agents

Derivatives of piperidine-3-carboxylic acid have shown promising activity against a spectrum of microbial pathogens.[1] The carbamoyl moiety could be explored for its potential to enhance antimicrobial efficacy or broaden the spectrum of activity.

Anti-Osteoporosis and Cathepsin K Inhibition

Piperidine-3-carboxamide derivatives have been identified as potent inhibitors of Cathepsin K, a cysteine protease crucial for bone resorption.[2] Inhibition of this enzyme is a validated therapeutic strategy for osteoporosis. Investigating the Cathepsin K inhibitory potential of this compound could lead to the development of new treatments for bone disorders.

Anticancer Therapeutics

The piperidine-3-carboxamide scaffold has been implicated in anticancer activity through multiple mechanisms. Derivatives have been shown to inhibit anaplastic lymphoma kinase (ALK), a key driver in certain cancers, and to induce senescence-like phenotypes in melanoma cells.[3] These findings suggest that this compound could be a valuable starting point for the design of novel anticancer agents.

Antimalarial Drug Discovery

Recent studies have highlighted piperidine carboxamides as a new class of antimalarial agents that target the proteasome of Plasmodium falciparum.[4] This presents an exciting opportunity to explore the potential of this compound derivatives in combating this global health threat.

Synthesis and Characterization

A general synthetic approach to this compound would likely involve the reaction of piperidine-3-carboxylic acid with a source of the carbamoyl group. A plausible synthetic route is outlined below.

Proposed Synthesis of this compound

A potential synthesis could involve the reaction of a protected piperidine-3-carboxylic acid ester with an isocyanate, followed by deprotection. Alternatively, direct carbamoylation of piperidine-3-carboxylic acid under appropriate conditions could be explored. A general procedure for the synthesis of a related N-substituted piperidine-3-carboxamide is provided as a reference.

Experimental Protocol: General Amide Coupling for Piperidine-3-Carboxamide Synthesis

-

To a solution of N-protected piperidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as EDC (1.1 equivalents) and an activator like HOBt or DMAP (0.1 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired piperidine-3-carboxamide.

-

If necessary, perform a final deprotection step to remove the N-protecting group.

Quantitative Data Summary

The following table summarizes the reported biological activities of various N-substituted piperidine-3-carboxamide derivatives, providing a benchmark for the potential efficacy of this compound analogues.

| Compound Class | Target/Activity | IC50/MIC | Reference |

| Sulfonyl Piperidine Carboxamides | Antimicrobial (various bacteria and fungi) | MIC: Moderate to good | [1] |

| Piperidine-3-carboxamide Derivatives | Cathepsin K Inhibition | IC50: 0.08 µM (for compound H-9) | [2] |

| Piperidine-4-carboxamides | M. abscessus DNA Gyrase Inhibition | MIC: 1.5 to 6 µM (for 844-TFM) | [5] |

| Piperidine Carboxamide Derivatives | P. falciparum Proteasome Inhibition | EC50: Sub-micromolar | [4] |

| Pyridine Carboxamide Derivatives | M. tuberculosis Inhibition | MIC: 0.78–1.56 μM | [6] |

| Piperidine Carboxamide Derivatives | ALK Inhibition | IC50: 0.174 µM | [3] |

| N-Arylpiperidine-3-carboxamides | Melanoma Cell Senescence | EC50: 1.24 µM | [7] |

Key Signaling Pathways and Experimental Workflows

To facilitate further research, diagrams of relevant signaling pathways and a general experimental workflow are provided below.

Signaling Pathways

Experimental Workflow

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8]

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).[8]

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cathepsin K Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare a reaction buffer (e.g., containing DTT) and dilute the Cathepsin K enzyme and a fluorogenic substrate (e.g., Z-LR-AMC) to their working concentrations.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound.

-

Assay Procedure:

-

Add the reaction buffer to the wells of a 96-well plate.

-

Add the test compound dilutions to the respective wells.

-

Add the Cathepsin K enzyme to all wells except the negative control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-